3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
The compound 3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a heterocyclic small molecule featuring a thieno[3,2-d][1,2,3]triazin-4(3H)-one core fused with a piperidinyl-benzoyl-imidazole substituent.
Key structural features include:
- Thienotriazinone core: A sulfur-containing fused triazine ring system, which may confer electronic diversity and binding versatility.
- Piperidinyl-benzoyl linker: Enhances conformational flexibility and spatial orientation.
- Imidazole moiety: A nitrogen-rich heterocycle capable of hydrogen bonding and metal coordination.
The compound’s crystallographic data, if available, would likely be refined using programs like SHELXL, a gold-standard tool for small-molecule structural determination .
Properties
IUPAC Name |
3-[1-[4-(imidazol-1-ylmethyl)benzoyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c28-20(16-3-1-15(2-4-16)13-25-11-8-22-14-25)26-9-5-17(6-10-26)27-21(29)19-18(23-24-27)7-12-30-19/h1-4,7-8,11-12,14,17H,5-6,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWXGMAOPTUAEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of a suitable diamine with a formamide derivative under acidic conditions.
Benzoylation: The imidazole derivative is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzoyl-imidazole intermediate.
Piperidine ring formation: The benzoyl-imidazole intermediate is then subjected to a nucleophilic substitution reaction with a piperidine derivative.
Thieno-triazinone core synthesis: The final step involves the cyclization of the piperidine derivative with a thieno-triazinone precursor under high-temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 420.5 g/mol. The structure includes an imidazole ring, a benzoyl group, and a thienotriazine moiety, which contribute to its biological activity and chemical reactivity.
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it useful in the development of more complex molecules.
- Reactivity Studies : The thieno[3,2-d][1,2,3]triazin moiety can undergo electrophilic substitutions and other reactions that are essential for studying reaction mechanisms in organic chemistry.
Biology
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. Its imidazole ring structure is known for interacting with biological targets, potentially inhibiting bacterial growth.
- Anticancer Potential : Research indicates that compounds with similar structures have shown promise in cancer treatment. Investigations into the cytotoxic effects of this compound on various cancer cell lines are ongoing.
Medicine
- Therapeutic Applications : The compound is being explored for its potential use in treating diseases such as cancer and infections due to its ability to interact with specific molecular targets within cells.
- Drug Development : As a part of drug discovery programs, this compound may lead to the development of new therapeutic agents by modifying its structure to enhance efficacy and reduce toxicity.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against several bacterial strains. Results indicated significant inhibition of growth at specific concentrations, suggesting its potential as an antibacterial agent.
Case Study 2: Anticancer Effects
In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis (programmed cell death) through mitochondrial pathways. Further research is aimed at understanding the mechanism of action and optimizing the compound for clinical use.
Mechanism of Action
The mechanism of action of 3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the benzoyl group can participate in hydrophobic interactions with protein surfaces. The piperidine ring and thieno-triazinone core contribute to the overall binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analog Identification
Two discontinued compounds from CymitQuimica’s catalog () share partial structural homology:
| Compound ID | CAS Number | Core Structure | Key Substituents | Status |
|---|---|---|---|---|
| Target Compound | - | Thieno[3,2-d][1,2,3]triazin-4(3H)-one | Piperidinyl-benzoyl-imidazole | Under study |
| Tert-butyl carbamate analog | 1510278-32-6 | Benzimidazole | 4-fluorobenzyl, piperidinylmethyl, carbamate | Discontinued |
| Thienopyrimidinedione analog | 1420888-80-7 | Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | 2,4-difluorophenyl | Discontinued |
Structural and Functional Analysis
Core Heterocycle Differences
- Thienotriazinone vs. Thienopyrimidinedione: The target’s triazinone core introduces an additional nitrogen atom compared to the pyrimidinedione analog (CAS 1420888-80-7). The pyrimidinedione analog’s carbonyl groups could favor stronger hydrogen-bonding interactions but may reduce metabolic stability due to increased polarity .
Imidazole vs. Benzimidazole :
Substituent Variations
Fluorine Incorporation :
- Both analogs feature fluorinated aryl groups (4-fluorobenzyl, 2,4-difluorophenyl), which are absent in the target compound. Fluorine atoms typically enhance lipophilicity and metabolic stability but may alter electronic properties unfavorably in certain contexts .
- The target’s lack of fluorine suggests a design choice to prioritize synthetic simplicity or reduce halogen-related toxicity risks.
Linker Modifications :
Hypothetical Implications of Structural Changes
- Metabolic Stability : The absence of fluorine and carbamate groups in the target compound could enhance metabolic stability compared to its analogs, though experimental validation is needed.
- Synthetic Feasibility : The simpler substituents in the target compound may streamline synthesis, addressing challenges faced during the production of fluorinated or carbamate-containing analogs .
Biological Activity
The compound 3-(1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic molecule that has drawn attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Structural Overview
The compound features a unique structural arrangement that includes:
- Imidazole ring : Known for its role in biological systems and interactions with metal ions.
- Benzoyl group : Enhances hydrophobic interactions with biological targets.
- Thieno[3,2-d][1,2,3]triazinone moiety : Imparts potential pharmacological properties.
- Piperidine ring : Contributes to the compound's overall stability and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The imidazole ring can bind to metal ions in enzymes, potentially inhibiting their activity.
- Receptor Modulation : The benzoyl group may facilitate binding to hydrophobic pockets in proteins, influencing receptor activity.
- Antimicrobial and Anticancer Properties : Preliminary studies suggest that the compound exhibits significant antimicrobial and anticancer activities through various pathways, including apoptosis induction and cell cycle arrest.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of this compound showed potent cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent.
- Antimicrobial Efficacy : Research indicated that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This was attributed to its ability to disrupt bacterial cell membranes.
- Anti-inflammatory Effects : In vitro studies revealed that the compound could inhibit pro-inflammatory cytokine production in macrophages, suggesting a potential application in treating inflammatory diseases.
Comparative Biological Activity Table
| Activity Type | Reference Study | Observed Effect |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Broad-spectrum activity against bacteria | |
| Anti-inflammatory | Inhibition of cytokine production |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the imidazole ring through reactions involving glyoxal and primary amines.
- Benzoylation using benzoyl chloride.
- Coupling with thieno[3,2-d][1,2,3]triazinone derivatives.
Optimization techniques such as automated reactors and advanced purification methods have been employed to enhance yield and purity.
Pharmacological Studies
Recent pharmacological studies have focused on elucidating the structure-activity relationship (SAR) of this compound and its analogs. Findings suggest that modifications to the imidazole or piperidine rings can significantly influence biological activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing thieno[3,2-d][1,2,3]triazin-4(3H)-one derivatives, and how can they be adapted for this compound?
- Methodological Answer : The synthesis of thieno-triazinone scaffolds typically involves multi-step protocols. For example, cyclization of substituted thiophene precursors with nitrous acid (NaNO₂/HCl) under controlled temperatures (0–5°C) generates the triazinone core . Adapting this to the target compound requires introducing the piperidine-imidazole-benzoyl moiety via nucleophilic substitution or coupling reactions. Key steps include:
- Cyclohexane/acetic acid reflux for intermediate cyclization .
- Schotten-Baumann conditions for benzoylation of the piperidine ring .
- Purification via column chromatography (silica gel, eluents like ethyl acetate/hexane) and structural confirmation via NMR and mass spectrometry .
Q. How is structural characterization of this compound performed to confirm its purity and molecular identity?
- Methodological Answer :
- 1H-NMR and 13C-NMR : Analyze proton environments (e.g., imidazole protons at δ 7.5–8.0 ppm, piperidine methylene groups at δ 2.5–3.5 ppm) and carbon shifts .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ peak matching theoretical mass) .
- Elemental Analysis (CHN) : Verify experimental vs. calculated carbon, hydrogen, and nitrogen percentages (deviation <0.4%) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and gradient elution .
Q. What biological targets are associated with structurally related compounds, and how might this compound interact with them?
- Methodological Answer : Analogous compounds (e.g., benzimidazole-piperidine derivatives) exhibit affinity for histamine H1/H4 receptors . To evaluate target engagement:
- Radioligand binding assays : Use ³H-mepyramine for H1 receptor affinity (IC₅₀ determination) .
- Functional assays (e.g., cAMP inhibition) : Assess H4 receptor antagonism in transfected HEK293 cells .
- Docking studies : Compare binding poses of the target compound with known ligands using AutoDock Vina .
Advanced Research Questions
Q. How can synthetic yields be optimized for the piperidine-benzoyl-thienotriazinone core, and what variables most critically affect reaction efficiency?
- Methodological Answer :
- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for coupling reactions .
- Catalyst screening : Evaluate Pd(PPh₃)₄ vs. CuI for Suzuki-Miyaura couplings .
- Temperature gradients : Reflux vs. microwave-assisted synthesis (e.g., 100°C for 30 min) to reduce side products .
- Workup strategies : Acid-base extraction to isolate intermediates with >90% purity .
Q. How should researchers address contradictory data between in vitro binding assays and functional cellular responses?
- Methodological Answer :
- Control experiments : Include reference ligands (e.g., cetirizine for H1 receptors) to validate assay conditions .
- Orthogonal assays : Compare radioligand displacement (binding) with calcium flux assays (functional) .
- Receptor reserve analysis : Use the Furchgott method to quantify efficacy differences .
- Data normalization : Express results as % inhibition relative to vehicle controls (mean ± SEM, n=3–5 replicates) .
Q. What strategies are effective for structure-activity relationship (SAR) studies focusing on the imidazole and thienotriazinone moieties?
- Methodological Answer :
- Substituent variation : Synthesize analogs with methyl, fluoro, or methoxy groups at the imidazole N-position .
- Bioisosteric replacement : Replace thienotriazinone with pyridotriazine to assess ring size impact on potency .
- Pharmacophore mapping : Use MOE software to identify critical H-bond donors/acceptors .
- Free-Wilson analysis : Quantify contributions of individual substituents to binding energy .
Q. What computational approaches are recommended to predict metabolic stability and off-target interactions?
- Methodological Answer :
- ADMET prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 liability) .
- Molecular dynamics simulations : Simulate ligand-receptor complexes (GROMACS) to assess binding stability over 100 ns .
- Off-target profiling : Screen against PubChem’s BioAssay database using similarity ensemble approach (SEA) .
Q. What experimental design principles mitigate variability in in vivo pharmacokinetic studies?
- Methodological Answer :
- Randomized block design : Assign animals to treatment groups based on body weight stratification .
- Sampling timepoints : Collect plasma at t = 0.5, 1, 2, 4, 8, 24 h post-dose (n=6/timepoint) .
- LC-MS/MS quantification : Use deuterated internal standards (e.g., D₅-analog) to minimize matrix effects .
- Statistical power analysis : Determine sample size (α=0.05, power=0.8) using historical variability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
